4-Hydroxy-5-methoxyquinolin-2(1H)-one

Overview

Description

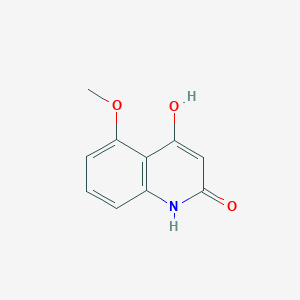

4-Hydroxy-5-methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a methoxy group at the 5-position. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form dihydroquinolinone derivatives.

Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinolinone derivatives.

Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyquinolin-2(1H)-one: Lacks the methoxy group at the 5-position.

5-Methoxyquinolin-2(1H)-one: Lacks the hydroxyl group at the 4-position.

4,5-Dimethoxyquinolin-2(1H)-one: Contains an additional methoxy group at the 4-position.

Uniqueness

4-Hydroxy-5-methoxyquinolin-2(1H)-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Biological Activity

4-Hydroxy-5-methoxyquinolin-2(1H)-one, a member of the quinolone family, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly for its antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group (-OH) and a methoxy group (-OCH₃) at specific positions on the quinoline ring, which significantly influence its biological activity.

The properties of this compound include:

| Property | Value |

|---|---|

| Molecular Weight | 189.18 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 165-167 °C |

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

- Antifungal Activity :

- Antibacterial Activity :

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Line Studies : Research indicated that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines such as HL60 (human leukemia), with IC50 values around 17.7 µM, showing greater efficacy than traditional chemotherapeutics like acronycine .

- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. Compounds derived from this scaffold have been shown to activate pro-apoptotic pathways, enhancing cell death in targeted cancer cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural modifications.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Position | Affects binding affinity and potency |

| Methoxy Substitution | Enhances lipophilicity and cell permeability |

Research indicates that specific substitutions can enhance the lipophilicity and biological activity of the compound, facilitating better interaction with target sites within microbial or cancerous cells .

Study on Antifungal Activity

A detailed study evaluated the antifungal properties of various derivatives of 4-hydroxyquinolinones against eight fungal strains using broth microdilution methods. The results indicated that compounds with higher lipophilicity exhibited increased antifungal activity due to improved membrane penetration .

Study on Anticancer Efficacy

In another study focusing on anticancer properties, several derivatives were tested against multiple human tumor cell lines. The findings revealed that compounds containing additional functional groups exhibited enhanced cytotoxicity compared to their simpler counterparts, suggesting that structural complexity may be advantageous for therapeutic efficacy .

Properties

IUPAC Name |

4-hydroxy-5-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-10(8)7(12)5-9(13)11-6/h2-5H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQXIBGMSDWCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716232 | |

| Record name | 4-Hydroxy-5-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855765-21-8 | |

| Record name | 4-Hydroxy-5-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.